1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative characterized by a 4-ethoxy-3-methylbenzoyl group at position 4, a 4-methylphenyl substituent at position 5, and a 3-(dimethylamino)propyl chain at position 1 (). The dimethylamino group enhances solubility via protonation, while the ethoxy and methyl groups on the benzoyl ring influence steric and electronic properties. Its molecular formula is C27H34N2O4, with a monoisotopic mass of 440.515 g/mol.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-6-32-21-13-12-20(16-18(21)3)24(29)22-23(19-10-8-17(2)9-11-19)28(26(31)25(22)30)15-7-14-27(4)5/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPCHKNEIMNLY-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core is typically synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which may involve the use of oxidizing agents.
Chemical Reactions Analysis
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, amines).
Scientific Research Applications
The compound 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C25H29N2O4
- Molecular Weight : 440.507 g/mol
- CAS Number : Not readily available in the provided sources.
Structural Features
The compound features a pyrrolone core, which is significant in medicinal chemistry for its biological activity. The presence of dimethylamino and ethoxy groups may enhance solubility and bioavailability, making it a candidate for various therapeutic applications.
Pharmaceutical Development
The compound's structure suggests potential use as a drug candidate. Pyrrolone derivatives often exhibit anti-inflammatory, analgesic, and antimicrobial properties. Research has indicated that modifications in the pyrrolone structure can lead to enhanced pharmacological effects.
Case Study: Anti-inflammatory Activity
A study conducted on related pyrrolone compounds demonstrated significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that similar derivatives could be explored for therapeutic use in inflammatory diseases.
Cancer Research
Pyrrolone derivatives have been investigated for their anticancer properties. The unique structural features of this compound may allow it to interact with specific cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro studies on pyrrolone compounds showed varying degrees of cytotoxicity against different cancer cell lines. For instance, a derivative with similar functional groups exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.
Neuropharmacology
Given the presence of the dimethylamino group, this compound may also have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
Case Study: Neurotransmitter Modulation
Research has highlighted that certain pyrrolones can act as modulators of neurotransmitter release, contributing to their potential use in treating mood disorders and neurodegenerative diseases.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its 4-ethoxy-3-methylbenzoyl and 4-methylphenyl substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Molecular Weight: The target compound (440.515 g/mol) is heavier than analogs like Compound 18 (380.18 g/mol) due to its ethoxy and dimethylamino groups .
- Melting Points : Bulky substituents correlate with higher melting points (e.g., Compound 20: 263–265°C vs. Compound 18: 243–245°C), suggesting improved crystallinity .
- Synthetic Yields : The target compound’s analogs with tert-butyl (62% yield) or isopropyl (62%) groups show higher yields than ethyl-substituted derivatives (5%), likely due to steric stabilization during synthesis .
Research Findings and Trends
Substituent Position Matters : Moving the methyl group from the 3- to 2-position on the benzoyl ring () alters electronic distribution, impacting binding affinity.
Steric Effects : Bulkier groups (e.g., tert-butyl in Compound 20) improve thermal stability but may hinder target engagement .
Synthetic Accessibility: Ethoxy and dimethylamino substituents are synthetically favorable, as seen in the target compound’s analogs ().
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS Number: 442525-08-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 465.58 g/mol. The structure features a pyrrolone core substituted with various functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the central nervous system. Studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds that modulate serotonin transporter (SERT) activity. This modulation can enhance serotonin levels in the synaptic cleft, potentially alleviating symptoms associated with mood disorders.
Biological Activity Findings
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes through electrostatic interactions facilitated by the dimethylamino group .
- Neuropharmacological Effects : The compound's structure suggests potential neuropharmacological effects. Research indicates that it may influence neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways, which are critical in mood regulation and cognitive functions .
- Cytotoxicity Studies : Cytotoxicity assays have demonstrated that at certain concentrations, this compound can induce apoptosis in cancer cell lines. This property could be linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, it was found that derivatives similar to the target compound showed significant inhibition zones against E. coli and Staphylococcus aureus. The results indicated that modifications in the ethoxy and methyl groups could enhance antibacterial activity .
Study 2: Neuropharmacological Assessment
A series of binding assays conducted on rat brain tissues revealed that the compound exhibited a high affinity for SERT with a Ki value comparable to established SSRIs. This suggests potential therapeutic applications in treating depression and anxiety disorders .
Data Tables
Q & A
Q. What are the common synthetic routes and optimization strategies for preparing this pyrrolone derivative?
The compound is synthesized via base-assisted cyclization or substitution reactions. A typical protocol involves reacting hydroxy-pyrrolone intermediates with substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) or amines (e.g., allyl amine) under mild conditions (room temperature, 3–24 h). Key steps include:
- Cyclization : Using ethanol or methanol as solvents with catalytic bases (e.g., KOH) .
- Substitution : Introducing substituents like 4-ethoxy-3-methylbenzoyl via Friedel-Crafts acylation or nucleophilic displacement .
- Purification : Recrystallization from methanol or ether yields pure products (46–63% yields). Characterization via / NMR, FTIR, and HRMS confirms structural integrity .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopy : NMR identifies proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm). NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., m/z 408.2273 for CHNO) .
- Melting points : Sharp melting ranges (e.g., 209–211°C) indicate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Variable substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 3-chlorophenyl) or bulky (e.g., 4-tert-butylphenyl) groups to assess steric/electronic impacts .
- Bioassay integration : Test analogs against target enzymes (e.g., kinases) using IC measurements. For example, 3-chloro substitution (compound 29 ) showed reduced activity compared to 4-tert-butyl (20 ), suggesting steric hindrance limits binding .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential to predict interactions .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Comparative analysis : Replicate synthesis under reported conditions (e.g., reflux vs. room temperature) to identify yield discrepancies. For example, dichloro-substituted analogs require extended reflux (10 h) for completion .
- Purity validation : Use HPLC to detect impurities; recrystallization or column chromatography improves purity .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., dihedral angles between aromatic rings) .
Q. What advanced techniques elucidate the compound’s conformational stability and intermolecular interactions?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .
- Solvent-dependent NMR : Detects tautomeric forms or dynamic behavior in polar vs. nonpolar solvents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
